molecular formula C19H21ClN2O2 B5779446 1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

Cat. No.: B5779446
M. Wt: 344.8 g/mol
InChI Key: DNEOVZJOPABVBH-UHFFFAOYSA-N
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Description

1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone typically involves the reaction of 1-(2-chlorophenyl)piperazine with 2-(4-methylphenoxy)acetyl chloride under appropriate reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone can be compared with other piperazine derivatives such as:

    1-(2-Chlorophenyl)piperazine: Known for its psychoactive properties and use in research related to neurological disorders.

    1-(4-Methylphenyl)piperazine: Studied for its potential antidepressant and anxiolytic effects.

    1-(4-Chlorophenyl)piperazine: Investigated for its antimicrobial and anticancer activities.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

1-[4-(2-chlorophenyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-15-6-8-16(9-7-15)24-14-19(23)22-12-10-21(11-13-22)18-5-3-2-4-17(18)20/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEOVZJOPABVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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